4-Propyl-1,2,4-triazol-3-amine;hydroiodide
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Overview
Description
4-Propyl-1,2,4-triazol-3-amine;hydroiodide is a chemical compound with the molecular formula C5H10N4·HI. It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,2,4-triazol-3-amine;hydroiodide typically involves the reaction of 4-propyl-1,2,4-triazole with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The general reaction scheme is as follows:
Starting Materials: 4-propyl-1,2,4-triazole and hydroiodic acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are optimized for maximum yield and purity. The use of automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1,2,4-triazol-3-amine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Propyl-1,2,4-triazol-3-amine;hydroiodide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a starting material for the synthesis of antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Propyl-1,2,4-triazol-3-amine;hydroiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine, 1-propyl-: Similar in structure but differs in the position of the propyl group.
4H-1,2,4-Triazol-3-amine, 4-propyl-: Another structural isomer with different chemical properties.
Uniqueness
4-Propyl-1,2,4-triazol-3-amine;hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-propyl-1,2,4-triazol-3-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.HI/c1-2-3-9-4-7-8-5(9)6;/h4H,2-3H2,1H3,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECIGCUNRJBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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